

Validated HPLC Method for Gabapentin Dissolution Analysis

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Compound Focus: Gabapentin

CAS No.: 60142-96-3

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The table below summarizes the key parameters of a USP-compliant, stability-indicating HPLC method developed specifically for analyzing **gabapentin** in dissolution samples [1].

Parameter	Specification
Analytical Column	Phenomenex Luna Cyano
Mobile Phase	Methanol-Acetonitrile-20 mM KH ₂ PO ₄ , pH 2.2 (5:5:90, v/v/v)
Flow Rate	1.25 mL/min
Detection	UV at 210 nm
Injection Volume	Not specified in source
Key Analyte Separation	Gabapentin from its major degradation impurity, 3,3-pentamethylene-4-butyrolactam

Protocol: HPLC Analysis of Gabapentin Dissolution Samples

This detailed protocol is adapted from the method developed and validated for the analysis of dissolution samples of **gabapentin** tablets and capsules [1].

1. Scope This procedure applies to the quantitative determination of **gabapentin** in dissolution samples obtained from immediate-release solid oral dosage forms (tablets and capsules) to support quality control and stability studies.

2. Apparatus and Reagents

- **HPLC System:** Equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- **Analytical Balance**
- **pH Meter**
- **HPLC Column:** Phenomenex Luna Cyano (or equivalent), 250 mm x 4.6 mm, 5 μ m particle size.
- **Reagents:** HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen orthophosphate (KH_2PO_4), high-purity water, phosphoric acid or sodium hydroxide for pH adjustment.

3. Mobile Phase Preparation

- Prepare 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH_2PO_4 in 1 L of water.
- Adjust the pH of the buffer to **2.2** using phosphoric acid.
- Mix the buffer, methanol, and acetonitrile in the ratio of **90:5:5 (v/v/v)**.
- Filter the mobile phase through a 0.45 μ m or 0.22 μ m membrane filter and degas by sonication before use.

4. System Suitability Test

- Prepare a standard solution of **gabapentin** at a concentration within the linear range.
- Inject this solution in replicate (e.g., n=5) into the HPLC system.
- The system is suitable if the relative standard deviation (RSD) of the peak area for **gabapentin** is \leq **2.0%** and the theoretical plate count meets predefined criteria [2] [3].

5. Sample Preparation

- Withdraw a specified volume (e.g., 1-10 mL) of the dissolution medium at designated time points.
- Filter the sample immediately using a compatible syringe filter (e.g., 0.45 μ m PVDF or nylon).
- Depending on the concentration, the filtrate may be injected directly or diluted with the dissolution medium or mobile phase to fall within the calibrated range.

6. Chromatographic Procedure

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Set the flow rate to **1.25 mL/min** and the detector wavelength to **210 nm**.
- Inject the prepared standards and samples.
- The typical run time should be sufficient to elute **gabapentin** and its known degradation impurity, 3,3-pentamethylene-4-butyrolactam.

7. Calculation

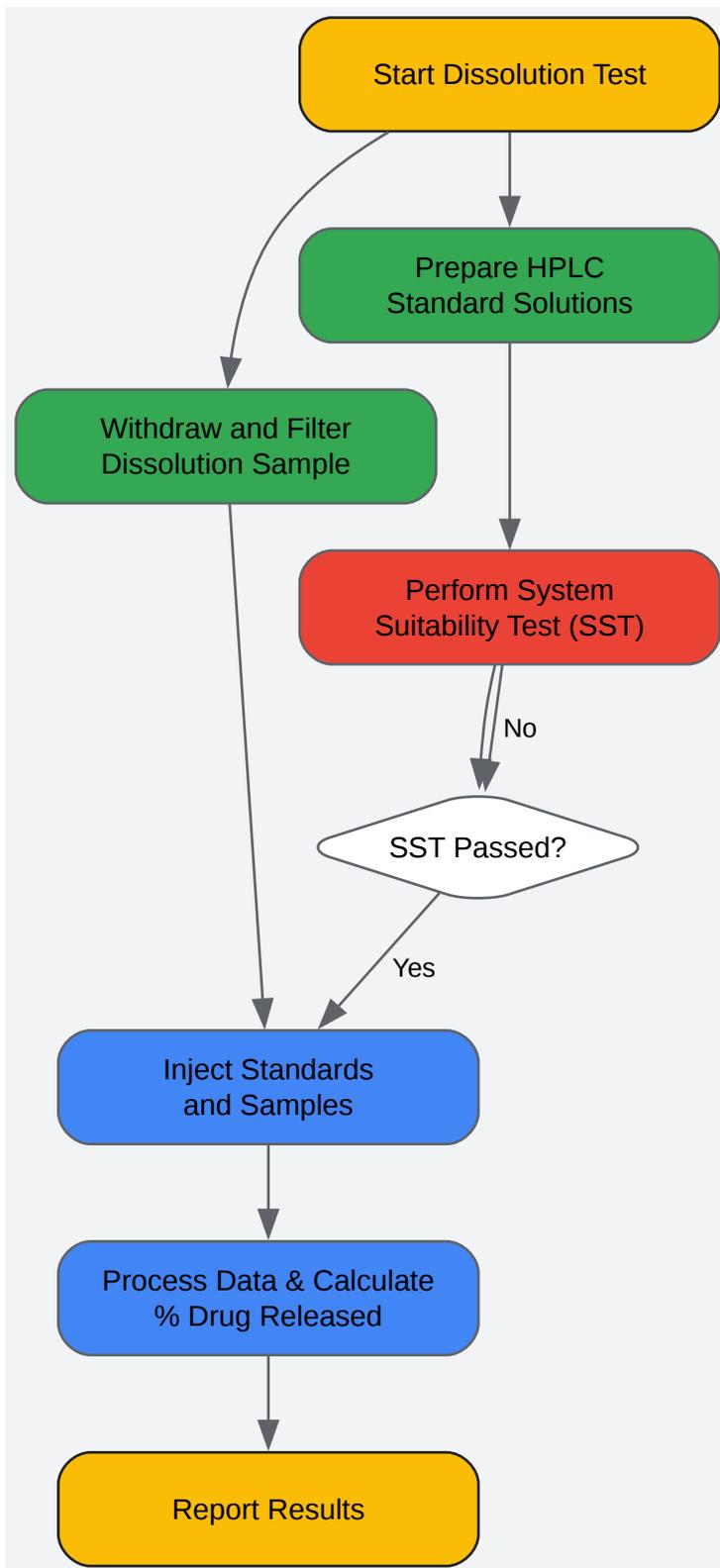
- Plot a calibration curve of peak area versus concentration of **gabapentin** standard solutions.
- Determine the concentration of **gabapentin** in the unknown dissolution samples by interpolating their peak areas from the calibration curve.
- Calculate the cumulative amount of drug released at each time point.

Method Validation Protocol

The HPLC method must be validated to prove it is fit for its intended purpose. The following table outlines the core validation parameters and typical acceptance criteria for a **gabapentin** assay, based on ICH Q2(R2) and other guidelines [4] [2] [3].

| **Validation Parameter** | **Protocol & Acceptance Criteria** | | :--- | :--- | | **Specificity** | Demonstrate that the **gabapentin** peak is baseline-resolved from any interference from the placebo, known impurities (especially the lactam degradant), and forced degradation products. Peak purity should be confirmed by PDA or MS [1] [2]. | | **Linearity & Range** | Prepare and analyze at least 5 concentrations of **gabapentin** standard, typically from 50-150% of the target test concentration. The correlation coefficient (r) should be > **0.999** [2] [3]. | | **Accuracy** | Spike a placebo with known amounts of **gabapentin** at three levels (e.g., 50%, 100%, 150%) across the range. Average recovery should be **98.0 - 102.0%** [2]. | | **Precision** | • **Repeatability (Intra-assay)**: Analyze six independent preparations at 100% concentration. RSD should be ≤ **1.0%** [2] [3]. • **Intermediate Precision**: Repeat the study on a different day, with a different analyst and/or instrument. The combined RSD should be ≤ **2.0%** [2]. | | **Robustness** | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, pH of buffer ±0.1 units, column temperature ±2°C). The system suitability criteria must still be met in all variations [1] [4]. |

The workflow for developing and validating the entire dissolution procedure, from sample collection to final reporting, can be visualized as follows:



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Developing the Supporting Dissolution Procedure

The HPLC method is only one part of a complete dissolution test. The following aspects must be developed and defined concurrently [5]:

- **Dissolution Medium:** Select based on drug solubility and sink conditions. Common media include dilute HCl (e.g., 0.01 N HCl) or buffers in the physiological pH range (1.2 - 7.5). The volume is typically 500-1000 mL (often 900 mL). Deaeration is usually required [5].
- **Apparatus & Agitation:** For solid oral dosage forms, USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 or 75 rpm are most common. The choice depends on formulation performance (e.g., floating capsules may require sinkers) [5].
- **Study Design & Sampling:** For immediate-release products, a single time point (e.g., 30 minutes) is often used for specification. During development, collect multiple time points to build a full profile. Ensure sampling probes do not disturb hydrodynamics [5].

Critical Considerations for Analysis

- **Stability-Indicating Property:** The primary goal is to ensure the method can accurately quantify **gabapentin** in the presence of its degradation products. This is demonstrated through forced degradation studies (stressing the drug with acid, base, oxidation, heat, and light) and confirming the separation of the main peak from all degradants [4] [2].
- **Quality by Design (QbD):** During method development, a risk-based approach should be used. Understanding the effect of various chromatographic parameters (pH, organic modifier, column chemistry) on separation helps establish a robust method and a controlled lifecycle [4] [2].
- **Method Transfer:** When moving the validated method between laboratories, a formal transfer protocol should be executed to verify that the receiving lab can reproduce the method's performance [3].

This document provides a detailed protocol based on a peer-reviewed HPLC method and aligns it with current regulatory expectations for analytical procedures and dissolution testing. By following this guide, researchers can ensure the generation of reliable, high-quality data for the assessment of **gabapentin** drug products.

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